molecular formula C15H16O2 B1619135 2,2-Diphenylpropane-1,3-diol CAS No. 5464-86-8

2,2-Diphenylpropane-1,3-diol

Cat. No. B1619135
CAS RN: 5464-86-8
M. Wt: 228.29 g/mol
InChI Key: NDYJEAUUNHDJMC-UHFFFAOYSA-N
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Description

2,2-Diphenylpropane-1,3-diol is a chemical compound with the molecular formula C15H16O2 . It has an average mass of 228.286 Da and a monoisotopic mass of 228.115036 Da . This compound is an important chemical intermediate that is widely used as a bifunctional organic compound for the production of polymer materials such as polyether, polyurethane, polyesters, and as a monomer for polycondensations .


Molecular Structure Analysis

The FT-IR, 13C, and 1H-NMR spectra of 2,2-Diphenylpropane-1,3-diol molecule were recorded theoretically and compared with experimental results . The fundamental vibrational modes were assigned based on potential energy distribution (PED)% analysis . The stabilization energy and charge distributions of the molecule were obtained through natural bond orbital analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Diphenylpropane-1,3-diol include an average mass of 228.286 Da and a monoisotopic mass of 228.115036 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

Scientific Research Applications

Synthesis Studies

  • Synthesis Processes : Research on 2,2-Diphenylpropane-1,3-diol often focuses on its synthesis. For instance, Fu and Wei-bing (2006) explored the synthesis of 1,3-diphenylpropane-2,2-dithiol, achieving an 85% yield using 1,3-diphenylpr-opane-2,2-dithiol as raw materials (Fengzhi Fu & Hu Wei-bing, 2006).

Chemical Structure and Interactions

  • Molecular Structure Analysis : Studies like those by Feng (2013) investigate the molecular structure of compounds related to 2,2-Diphenylpropane-1,3-diol, often using techniques like IR, NMR, MS, and X-ray diffraction (F. Feng, 2013).
  • Chemical Interactions : Harrowfield, Maghaminia, and Soudi (2004) examined the polyhapto-aromatic interactions in lead(II) coordination with 1,3-diphenylpropane-1,3-dionate (J. Harrowfield, Saeed Maghaminia & A. Soudi, 2004).

Pharmaceutical and Biological Research

  • Tyrosinase Inhibitory Effects : Baek et al. (2009) identified several 1,3-diphenylpropanes, including variants of 2,2-Diphenylpropane-1,3-diol, that show inhibitory activities against tyrosinase, an enzyme important in melanin synthesis (Yoon-su Baek et al., 2009).

Applications in Material Science

  • Polymer Modification : In material science, Komber et al. (2012) investigated the sulfonation of polyethersulfone based on 4,4′-dihydroxy-2,2-diphenylpropane, highlighting its potential in creating modified polymers (H. Komber et al., 2012).

Organic Chemistry and Catalysis

  • Role in Catalysis : Alagar et al. (2003) studied the use of a compound based on 2,2-Diphenylpropane-1,3-diol in the formation of organometallic complexes, which are crucial in catalytic processes (M. Alagar et al., 2003).

Spectroscopy and Photochemistry

  • UV-Vis Spectroscopy Studies : The impact of substituents on the UV-Vis absorption spectrum of 1,3-diphenylpropane-1,3-dione derivatives, closely related to 2,2-Diphenylpropane-1,3-diol, was explored by Zawadiak and Mrzyczek (2010), emphasizing the significance of molecular modifications on spectroscopic properties (J. Zawadiak & Marek Mrzyczek, 2010).
  • Photocyclization Reactions : Košmrlj and Šket (2007) researched the photochemical behavior of 2-chloro-substituted 1,3-diarylpropan-1,3-dione, closely related to 2,2-Diphenylpropane-1,3-diol, shedding light on its potential in producing novel organic compounds through photocyclization (B. Košmrlj & B. Šket, 2007).

Antioxidant Properties

  • Antioxidant Activity : The potential antioxidant activity and free radical scavenging properties of 1,3-diphenylpropane-1,3-dione, a compound structurally similar to 2,2-Diphenylpropane-1,3-diol, were examined by Rele et al. (2002), indicating its relevance in the field of oxidative stress and related biological processes (M. Rele et al., 2002).

Safety And Hazards

According to the Safety Data Sheet, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . In case of inhalation, move the victim into fresh air . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

2,2-diphenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-11-15(12-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYJEAUUNHDJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328457
Record name 2,2-diphenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenylpropane-1,3-diol

CAS RN

5464-86-8
Record name NSC28824
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-diphenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LA Arnold, R Naasz, AJ Minaard, BL Feringa - researchgate.net
General: Chromatography: silica gel Merk Typ 9385 230-400 mesh. TLC: silica gel 60, Merk, 0.25 mm. Optical rotations were measured on a Perkin-Elmer 241 MC (at RT). Mass spectra …
Number of citations: 0 www.researchgate.net
G Rokicki - Progress in Polymer Science, 2000 - Elsevier
In this review the synthesis and polymerization of aliphatic cyclic carbonates of different size and type are presented. The mechanisms of cationic, anionic, coordination and enzymatic …
G Rokicki, PG Parzuchowski… - Polymers for Advanced …, 2015 - Wiley Online Library
Conventional polyurethanes are typically obtained from polyisocyanates, polyols, and chain extenders. The main starting materials—isocyanates used in this process—raise severe …
K Poslu - 1983 - spiral.imperial.ac.uk
A literature review of boron processing has been carried out with . particular reference to leaching, solution equilibria, solvent extraction and solvent-in-pulp extraction. The solvent …
Number of citations: 2 spiral.imperial.ac.uk
DG Markees, A Burger - Journal of the American Chemical …, 1949 - ACS Publications
A method of preparation of 3-alkyl-A2-cy-clohexenones is reported. 2. The semicarbazones and2, 4-dinitrophenyl-hydrazones of the 3-alkyl-A2-cyclohexenones have been obtained …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
B Carnmalm, S Ramsby, AL Renyi… - Journal of Medicinal …, 1978 - ACS Publications
(1) A preliminary account of part of this work was presented at the 7th Central Regional Meeting of the American Chemical Society, Morgantown, W. Va., May 28-30, 1975.(2) Taken in …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk

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